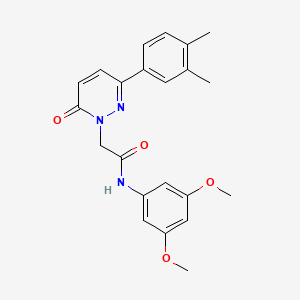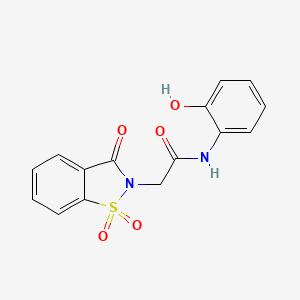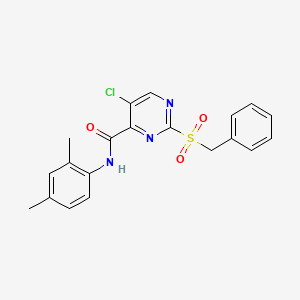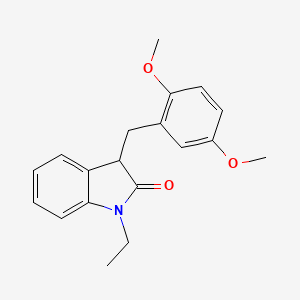![molecular formula C18H13ClFN3O3S B11372524 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B11372524.png)
5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-phenylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with chloro, fluorophenyl, methanesulfonyl, and phenyl groups. Its unique chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as amidines and β-dicarbonyl compounds.
Introduction of Substituents: The chloro, fluorophenyl, methanesulfonyl, and phenyl groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination, while the fluorophenyl group can be added through a nucleophilic aromatic substitution reaction.
Final Coupling: The final step involves coupling the substituted pyrimidine with the methanesulfonyl and phenyl groups under suitable reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids to disrupt replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-2-FLUOROPHENYLMETHANESULFONYL CHLORIDE: A related compound with similar structural features but different functional groups.
5-BROMO-2-CHLOROPHENYL (4-FLUOROPHENYL)METHANONE: Another compound with a similar core structure but different substituents.
Uniqueness
5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H13ClFN3O3S |
|---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-phenylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H13ClFN3O3S/c19-15-10-21-18(27(25,26)11-12-6-8-13(20)9-7-12)23-16(15)17(24)22-14-4-2-1-3-5-14/h1-10H,11H2,(H,22,24) |
InChI Key |
UMRHBHFHUIKSEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,4-dimethylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B11372441.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11372445.png)
![2-(4-chlorophenyl)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B11372448.png)
![Ethyl 2-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B11372449.png)

![Methyl 5'-(4-ethylbenzamido)-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B11372466.png)
![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11372469.png)
![1-(4-methoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11372474.png)
![5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,5-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11372482.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B11372486.png)




